molecular formula C6H4ClN3O B12999800 2-Chloro-6-methoxypyrimidine-4-carbonitrile

2-Chloro-6-methoxypyrimidine-4-carbonitrile

Cat. No.: B12999800
M. Wt: 169.57 g/mol
InChI Key: OGPYHYBYUJDIGG-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 in the ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: N-chlorosuccinimide

    Catalysts: Palladium acetate, triphenylphosphine

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidine derivatives .

Scientific Research Applications

2-Chloro-6-methoxypyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxypyrimidine
  • 4,6-Dichloro-2-methylthiopyrimidine
  • 4-Chloro-6-methoxypyrimidine-2-carbonitrile

Uniqueness

2-Chloro-6-methoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of specialized derivatives with potential therapeutic applications .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-6-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3O/c1-11-5-2-4(3-8)9-6(7)10-5/h2H,1H3

InChI Key

OGPYHYBYUJDIGG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C#N)Cl

Origin of Product

United States

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